3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
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Description
3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Analgesic and Anti-Inflammatory Activities : A study by Alagarsamy et al. (2011) explored the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and evaluated them for analgesic, anti-inflammatory, and ulcerogenic behavior. A specific compound, AS3, showed significant analgesic activity, and AS2 exhibited potent anti-inflammatory activity (Alagarsamy et al., 2011).
Antimicrobial Activities : The research by Alagarsamy et al. (2016) detailed the design and synthesis of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides. These compounds demonstrated antimicrobial activity against selective gram-positive and gram-negative bacteria, with compounds AR8 and AR9 emerging as the most active (Alagarsamy et al., 2016).
Antitumor Activities : Gawad et al. (2010) synthesized new quinazolin-4(3H)-one derivatives and evaluated them as antitumor agents. Compounds 3b and 3d exhibited broad-spectrum antitumor effectiveness against various cell lines (Gawad et al., 2010).
Antioxidant Properties : Mravljak et al. (2021) synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using various methods. They identified key structure–antioxidant activity relationships for these compounds (Mravljak et al., 2021).
Radioiodination and Biodistribution : Al-Salahi et al. (2018) studied the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice, revealing insights for developing radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).
Properties
IUPAC Name |
2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-3-10-23-19(25)15-6-4-5-7-17(15)22-20(23)27-12-18(24)14-9-8-13(26-2)11-16(14)21/h3-9,11H,1,10,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBZKBFISMDCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.